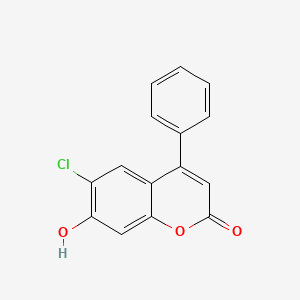

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound's primary name reflects its chromen-2-one backbone, which consists of a benzene ring fused to a pyran ring with a ketone functionality at position 2. The numerical designations in the name correspond to specific substitution patterns: the chloro group occupies position 6, the hydroxy group is located at position 7, and the phenyl substituent is attached at position 4 of the chromen core structure.

The molecular formula C15H9ClO3 indicates the precise atomic composition, with a molecular weight of 272.684 daltons. Alternative nomenclature systems recognize this compound as 2H-1-benzopyran-2-one, 6-chloro-7-hydroxy-4-phenyl-, emphasizing the benzopyran ring system that forms the structural foundation. The Chemical Abstracts Service registry number 53391-72-3 provides unambiguous identification for database searches and regulatory purposes. Additional systematic identifiers include the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier, which encode the complete molecular structure in standardized formats for computational applications.

The compound demonstrates multiple synonymous names reflecting different naming conventions and regional preferences. These include 6-chloro-7-hydroxy-4-phenylchromen-2-one and 6-chloro-7-hydroxy-4-phenyl-2H-1-benzopyran-2-one, all referring to the identical molecular structure. The European Community number 964-477-5 and various database-specific identifiers facilitate international regulatory compliance and scientific communication across different chemical information systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic planarity associated with extended conjugated systems in coumarin derivatives. Density functional theory calculations using the B3LYP-D3BJ/6-311++G(d,p) level of theory demonstrate that coumarin structures maintain planar conformations with elongated delocalization through aromatic ring systems. The chromen-2-one core displays minimal deviation from planarity, with the phenyl substituent at position 4 maintaining coplanar alignment to maximize conjugative interactions with the heterocyclic framework.

Crystallographic analysis reveals that the bicyclic chromen ring system exhibits remarkable structural rigidity. In related compounds with similar substitution patterns, maximum deviations from the least-squares plane through the chromen system typically remain below 0.21 Angstroms. The molecular structure benefits from intramolecular stabilization through C-H···O contacts that form pseudo five- and six-membered rings with specific graph-set motifs. These intramolecular interactions contribute to the overall conformational stability and influence the compound's solid-state packing arrangements.

The presence of the chloro substituent at position 6 introduces specific geometric constraints due to the larger van der Waals radius of chlorine compared to hydrogen. Bond distance analysis indicates that carbon-chlorine bonds in similar coumarin derivatives measure approximately 1.915 Angstroms, significantly longer than typical carbon-hydrogen bonds. The hydroxy group at position 7 forms a bond length of approximately 1.365 Angstroms with the aromatic carbon, demonstrating partial double-bond character due to resonance effects. The planarity of substituents with the aromatic ring system remains preserved, allowing efficient electron donation through positive resonance effects from both the hydroxy and chloro groups.

Table 1: Key Structural Parameters for this compound

| Parameter | Value | Reference Compound Comparison |

|---|---|---|

| Molecular Weight | 272.684 g/mol | Similar to other phenylcoumarins |

| C-Cl Bond Length | ~1.915 Å | Typical for aromatic C-Cl bonds |

| C-OH Bond Length | ~1.365 Å | Indicates partial double-bond character |

| Planarity Deviation | <0.21 Å | Characteristic of coumarin systems |

| π-π Stacking Distance | ~3.5 Å | Typical for aromatic interactions |

Substituent Effects on Electronic Structure

The electronic structure of this compound reflects complex interactions between electron-donating and electron-withdrawing substituents positioned on the chromen-2-one framework. The chloro group at position 6 functions as an electron-withdrawing substituent through inductive effects while simultaneously providing electron density through resonance, creating a balanced electronic environment. The hydroxy group at position 7 serves as a strong electron-donating substituent through both inductive and resonance mechanisms, significantly influencing the electron density distribution across the aromatic system.

Natural bond orbital analysis reveals that substituent effects primarily affect the aromatic ring to which they are directly attached. The electronic effects propagate through the conjugated system, with the phenyl group at position 4 providing additional stabilization through extended π-conjugation. Quantum theory of atoms in molecules calculations demonstrate that intramolecular interactions between substituents and the chromen backbone contribute to overall molecular stability. The presence of strong electron-donating groups like the hydroxy substituent increases electron density on the aromatic system, enhancing nucleophilic character at specific positions.

Dipole moment calculations indicate significant polarity in the molecule due to the asymmetric distribution of electron-donating and electron-withdrawing groups. Ground state dipole moments for similar coumarin derivatives typically range from 4 to 8 Debye units, with excited state values showing substantial increases due to charge redistribution upon electronic excitation. The specific arrangement of substituents in this compound creates localized regions of enhanced electron density near the hydroxy group and electron deficiency near the chloro substituent, resulting in a substantial molecular dipole moment.

The frontier molecular orbital energies demonstrate how substituent effects influence chemical reactivity. Electron-donating groups like the hydroxy substituent raise the energy of the highest occupied molecular orbital, increasing nucleophilic reactivity, while electron-withdrawing groups like chlorine lower the energy of the lowest unoccupied molecular orbital, enhancing electrophilic character. These electronic modifications directly correlate with observed chemical behavior and biological activity patterns in coumarin derivatives.

Comparative Analysis with Related Coumarin Derivatives

Structural comparison of this compound with related coumarin derivatives reveals distinctive features arising from specific substitution patterns. The parent compound 4-phenylcoumarin, with molecular formula C15H10O2 and molecular weight 222.24 g/mol, provides a baseline for understanding how additional substituents modify structural and electronic properties. The addition of chloro and hydroxy groups increases the molecular weight to 272.684 g/mol while introducing significant electronic perturbations to the conjugated system.

Comparison with 7-hydroxy-4-phenylcoumarin demonstrates the specific impact of the chloro substituent at position 6. This related compound, with molecular formula C15H10O3 and molecular weight 238.24 g/mol, lacks the chloro group but retains the hydroxy and phenyl substituents. The presence of chlorine in the target compound introduces additional electron-withdrawing character and increases molecular weight by approximately 34 daltons, corresponding to the mass difference between chlorine and hydrogen.

Analysis of 6-chlorocoumarin, with molecular formula C9H5ClO2 and molecular weight 180.59 g/mol, illustrates the contribution of the phenyl and hydroxy substituents to the overall molecular structure. This simpler derivative contains only the chloro substituent, providing insight into how the phenyl group at position 4 and hydroxy group at position 7 collectively influence molecular properties. The phenyl substituent adds significant π-conjugation and increases molecular rigidity, while the hydroxy group introduces hydrogen bonding capabilities and enhanced polarity.

Table 2: Comparative Analysis of Related Coumarin Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Character |

|---|---|---|---|---|

| This compound | C15H9ClO3 | 272.684 | Cl, OH, Ph | Mixed electron effects |

| 7-hydroxy-4-phenylcoumarin | C15H10O3 | 238.24 | OH, Ph | Electron-donating dominant |

| 4-phenylcoumarin | C15H10O2 | 222.24 | Ph | Neutral with π-extension |

| 6-chlorocoumarin | C9H5ClO2 | 180.59 | Cl | Electron-withdrawing |

The biological activity patterns observed in structure-activity relationship studies of coumarin derivatives demonstrate how the specific combination of substituents in this compound influences pharmacological properties. Compounds containing both electron-donating and electron-withdrawing groups often exhibit enhanced biological activity compared to derivatives with single-type substituents. The hydroxy group at position 7 provides sites for hydrogen bonding with biological targets, while the chloro group at position 6 modulates lipophilicity and metabolic stability.

Antioxidant activity studies reveal that coumarin derivatives with electron-donating substituents generally exhibit higher radical scavenging capabilities. The presence of the hydroxy group in this compound contributes to its potential antioxidant properties, though the electron-withdrawing chloro group may moderate this activity compared to compounds containing only electron-donating substituents. The balanced electronic environment created by opposing substituent effects results in unique reactivity profiles that distinguish this compound from simpler coumarin derivatives.

Properties

IUPAC Name |

6-chloro-7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNFQUMZKUALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419865 | |

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-72-3 | |

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities, suggesting potential targets could be microbial enzymes or proteins.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity, it may lead to the inhibition of microbial growth or even microbial death.

Biochemical Analysis

Biochemical Properties

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as oxidoreductases. This inhibition can lead to a reduction in reactive oxygen species (ROS) levels, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation. It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the nucleus and mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA stability.

Biological Activity

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C15H9ClO3

Molecular Weight: 272.68 g/mol

Structure: The compound features a chloro group at the 6th position and a hydroxy group at the 7th position of the chromen-2-one core, contributing to its biological activity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in oxidative stress pathways. It has been shown to inhibit oxidoreductases, which play a crucial role in cellular metabolism and redox balance .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression: Modulates the expression of genes related to apoptosis and cell cycle regulation.

- Cell Signaling: Affects signaling pathways that are critical for cell proliferation and survival .

The biological effects of this compound can be attributed to its ability to bind to specific biomolecules, leading to either inhibition or activation of various pathways. Notably, it may exert anti-inflammatory and anticancer effects by inhibiting enzymes involved in these processes .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, it exhibited moderate to high levels of activity.

| Pathogen | Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.94% | 7.23 |

| Escherichia coli | Varies | >32 |

| Candida albicans | 21.65% | 11.7 |

| Pseudomonas aeruginosa | Moderate | >32 |

The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances antimicrobial potency .

Anticancer Properties

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific signaling pathways involved in cell death .

Case Studies

-

Antimicrobial Efficacy Against MRSA:

A study evaluated the antimicrobial activity of several coumarin derivatives, including this compound. The compound was found to significantly inhibit MRSA growth, suggesting its potential as a therapeutic agent against resistant bacterial strains . -

Anticancer Activity:

Another investigation focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a marked reduction in cell viability and increased apoptosis through caspase activation .

Scientific Research Applications

Biological Activities

Research indicates that 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one exhibits significant biological activities:

Antioxidant Properties

The compound has demonstrated antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Studies have shown that this compound may act as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation.

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Antitumor Potential

Preliminary research suggests that this compound may inhibit certain cancer cell lines, indicating its potential application in oncology.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological receptors. Notably, it may interact with serotonin receptors, which are relevant to mood regulation and neuropharmacology. Understanding these interactions is vital for elucidating its therapeutic effects.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research evaluating the compound's antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

- Neuropharmacological Effects : Investigations into its interaction with serotonin receptors revealed promising results that could lead to new treatments for mood disorders.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of coumarin derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Structural and Crystallographic Insights

Crystallographic studies using SHELX software reveal that the phenyl group at position 4 in the target compound contributes to planar molecular geometry, favoring stacking interactions .

Key Research Findings

Substituent Effects on Bioactivity

- Chlorine vs. Hydroxyl : Chlorination at position 6 in the target compound increases oxidative stability compared to 7-hydroxy-4-phenylchromen-2-one derivatives, which are prone to phase II metabolism .

- Phenyl vs. Aliphatic Groups : The 4-phenyl group enhances aromatic interactions with biological targets, whereas 4-ethyl or 4-propyl groups prioritize hydrophobic interactions .

Preparation Methods

Pechmann Condensation Approach

- Starting Materials: 4-chlororesorcinol (or substituted resorcinol derivatives) and phenyl-substituted β-ketoesters or chloroacetyl derivatives.

- Catalysts: Lewis acids such as sulfuric acid or aluminum chloride (AlCl3) are commonly used to promote condensation and cyclization.

- Reaction Conditions: Typically conducted under acidic conditions, often at elevated temperatures (room temperature to reflux), with stirring for extended periods (up to 24 hours).

- Mechanism: The phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the β-ketoester or chloroacetyl derivative, forming an intermediate that undergoes dehydration and cyclization to yield the coumarin scaffold with the desired substitutions.

Synthesis via 6-Chloro-4-chloromethyl-7-hydroxycoumarin Intermediate

- Preparation of Intermediate: 6-Chloro-4-chloromethyl-7-hydroxycoumarin is synthesized starting from 4-chlororesorcinol using methods analogous to those for 4-bromoresorcinol derivatives.

- Yield: High yields reported (up to 99%) for this intermediate, which is a key precursor for further functionalization to obtain the target compound.

- Subsequent Steps: The chloromethyl group can be substituted or reacted with phenyl-containing nucleophiles to introduce the phenyl group at position 4, completing the synthesis of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one.

Friedel-Crafts Acylation and Cyclization

- Acylation: Compounds such as 7-hydroxy-4-phenyl-2H-chromen-2-one derivatives can be acylated at position 8 using propionyl or benzoyl chlorides in the presence of AlCl3 at high temperatures (~320 °C).

- Cyclization: After acylation, hydrolysis and crystallization steps yield substituted chromenones, including chloro-substituted derivatives.

- Yields: Moderate yields (20-50%) are typical for these steps, with purification by recrystallization.

| Method | Starting Materials | Catalyst/Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pechmann Condensation | 4-chlororesorcinol + β-ketoester | Sulfuric acid, room temp to reflux | Condensation, cyclization | 50-70 | Classical method, widely used |

| Chloromethyl Intermediate Route | 4-chlororesorcinol | Similar to bromoresorcinol method | Formation of chloromethyl intermediate | 99 | High yield intermediate for further reactions |

| Friedel-Crafts Acylation | 7-hydroxy-4-phenylchromenone | AlCl3, 320 °C | Acylation, hydrolysis, crystallization | 20-50 | Used for further functionalization |

- NMR Spectroscopy: Characteristic proton signals include singlets for aromatic protons and chloromethyl groups, confirming substitution patterns. For example, 6-chloro-4-chloromethyl-7-hydroxycoumarin shows ^1H NMR signals at δ 7.96, 6.86, 6.43, and 4.83 ppm.

- Melting Points: The target compound and intermediates exhibit distinct melting points, e.g., this compound melts around 214-215 °C, indicating purity and structural integrity.

- Elemental Analysis: Carbon and hydrogen percentages closely match calculated values, confirming compound identity and purity.

- Chromatographic Purification: Flash column chromatography and recrystallization from ethanol or diethyl ether are standard purification techniques.

Q & A

Q. What are the standard synthetic routes for 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Pechmann condensation or solid-phase reactions. For example, a modified Pechmann approach using malonic acid and substituted phenols in the presence of phosphorus oxychloride (POCl₃) and ZnCl₂ as a catalyst yields high-purity products. Solvent choice (e.g., acetic acid for cyclization) and temperature control (room temperature to 80°C) are critical for minimizing side products . Solid-phase synthesis, as described for similar coumarins, allows for scalability and reproducibility .

Q. Which techniques are most effective for structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software is the gold standard for resolving bond angles, torsion angles, and molecular packing . Complementary methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., chlorine at C6, hydroxyl at C7).

- Mass spectrometry : For molecular weight validation (C₁₆H₁₁ClO₃, theoretical MW: 286.71 g/mol) .

- Mercury software : To visualize crystallographic voids and compare packing patterns with related structures .

Q. What biological activities have been reported for this compound and its derivatives?

Derivatives of 6-chloro-7-hydroxy-4-phenylcoumarin exhibit:

- Anticancer activity : Via topoisomerase inhibition or apoptosis induction.

- Antimicrobial effects : Against Gram-positive bacteria and fungi.

- Fluorescent properties : As sensors for metal ions (e.g., Al³⁺, Fe³⁺) in biochemical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the phenyl group?

Crystallographic disorder, observed in similar coumarins, can be addressed by:

- Refinement constraints : Using SHELXL’s PART instruction to model partial occupancy .

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., data collected at 100 K in ) .

- Complementary techniques : Pair SCXRD with DFT calculations to validate bond lengths and angles .

Q. What computational methods are suitable for predicting intermolecular interactions in crystalline forms?

- DFT calculations : Optimize geometry and predict electrostatic potential surfaces for hydrogen bonding.

- Mercury’s Materials Module : Identifies recurring packing motifs (e.g., π-π stacking, halogen bonding) by cross-referencing with the Cambridge Structural Database (CSD) .

- Molecular docking : Screens potential protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. How can purity and stability be assessed during long-term storage?

- HPLC : Monitor degradation products using a C18 column and UV detection (λ = 254 nm).

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, analyzing via NMR for decomposition .

- Mass balance : Compare theoretical vs. experimental yields after recrystallization (e.g., methanol/water mixtures) .

Q. What strategies improve the bioavailability of this hydrophobic compound?

Q. How can crystallographic disorder in the chromen-2-one core be modeled accurately?

In cases of rotational disorder (e.g., methyl or phenyl groups):

- Use TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement parameters .

- Apply Durbin-Watson scores to assess model reliability (target: DW < 2.5) .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

- Exothermic reactions : Control temperature during POCl₃ addition to prevent runaway reactions.

- Solvent selection : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener workflows .

- Workup optimization : Use centrifugal partition chromatography (CPC) for high-purity isolation .

Q. How can researchers validate experimental data against computational predictions?

- Overlay experiments : Compare DFT-optimized structures with SCXRD coordinates (RMSD < 0.1 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···Cl contacts) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.